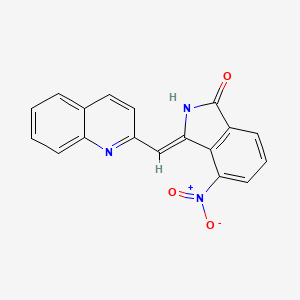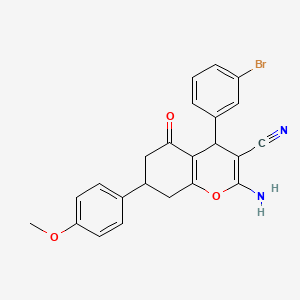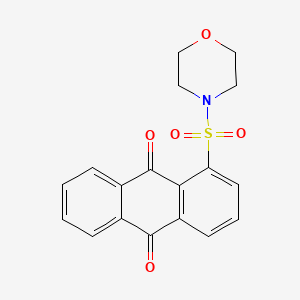
(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” is a chemical compound with a complex structure. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindoline ring. The compound’s systematic name describes its stereochemistry (Z configuration) and substituents (nitro and quinoline groups). Isoindolinones have attracted attention due to their diverse biological activities and synthetic versatility.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Approach:
- Starting from quinoline-2-carbaldehyde, a Knoevenagel condensation with 4-nitroisophthalic acid yields the intermediate (Z)-4-nitro-3-(quinolin-2-ylmethylene)benzoic acid.
- Cyclization of the acid using a dehydrating agent (such as phosphorus pentoxide) produces the target compound.
-
Multicomponent Reaction:
- A one-pot multicomponent reaction involving quinoline-2-carbaldehyde, 4-nitrobenzaldehyde, and isocyanide reagents can directly yield the isoindolinone.
Industrial Production
While academic research often focuses on small-scale synthesis, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
化学反応の分析
Reactivity
“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substituents on the quinoline ring can be modified via substitution reactions.
Common Reagents and Major Products
Reductive Conditions: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., palladium on carbon) can reduce the nitro group to the amino group.
Substitution Reactions: Alkyl halides or acyl chlorides can introduce substituents on the quinoline ring.
Major Products: Reduction leads to the amino derivative, while substitution yields various derivatives with modified quinoline substituents.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of other complex molecules.
- Investigated for its photophysical properties (fluorescence, absorption).
Biology and Medicine:
- Potential as an anticancer agent due to its structural resemblance to DNA intercalators.
- Studied for its interaction with enzymes and receptors.
Industry:
- Limited industrial applications due to its complex synthesis.
作用機序
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, including DNA, proteins, and enzymes. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Similar Compounds:
特性
分子式 |
C18H11N3O3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
(3Z)-4-nitro-3-(quinolin-2-ylmethylidene)isoindol-1-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-13-5-3-7-16(21(23)24)17(13)15(20-18)10-12-9-8-11-4-1-2-6-14(11)19-12/h1-10H,(H,20,22)/b15-10- |
InChIキー |
GCSHNQBMOPLRDP-GDNBJRDFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)
![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)
![2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)

![N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide](/img/structure/B11651462.png)

![3-(3,4-dimethoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651466.png)

![S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
